molecular formula C7H6N2O6 B14262493 2,4,6-Trihydroxy-3-nitrobenzamide CAS No. 136850-51-6

2,4,6-Trihydroxy-3-nitrobenzamide

Cat. No.: B14262493
CAS No.: 136850-51-6
M. Wt: 214.13 g/mol
InChI Key: CEHJYEXLKQVWOT-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-3-nitrobenzamide is an organic compound characterized by the presence of three hydroxyl groups and one nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxy-3-nitrobenzamide typically involves the nitration of benzamide followed by hydroxylation. One common method involves the nitration of benzamide using nitric acid and sulfuric acid to introduce the nitro group. The resulting 3-nitrobenzamide is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trihydroxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to its inhibition of the NS3-NS4A protease, a crucial enzyme in the viral replication process. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . Additionally, its herbicidal activity is linked to its ability to disrupt photosynthetic electron transport by binding to the quinone-binding protein in the photosystem II complex .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trihydroxy-3-nitrobenzamide is unique due to the combination of hydroxyl and nitro groups on the benzamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

136850-51-6

Molecular Formula

C7H6N2O6

Molecular Weight

214.13 g/mol

IUPAC Name

2,4,6-trihydroxy-3-nitrobenzamide

InChI

InChI=1S/C7H6N2O6/c8-7(13)4-2(10)1-3(11)5(6(4)12)9(14)15/h1,10-12H,(H2,8,13)

InChI Key

CEHJYEXLKQVWOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)N)O

Origin of Product

United States

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